molecular formula C5H9N3O2 B12582619 Butanoic acid, 2-azido-2-methyl- CAS No. 279676-16-3

Butanoic acid, 2-azido-2-methyl-

Cat. No.: B12582619
CAS No.: 279676-16-3
M. Wt: 143.14 g/mol
InChI Key: AKDCVYOADCIFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-azido-2-methyl-, is an organic compound with the molecular formula C5H9N3O2 It is a derivative of butanoic acid where the hydrogen atom at the second carbon is replaced by an azido group (-N3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-azido-2-methyl-, typically involves the azidation of 2-methylbutanoic acid. One common method is the reaction of 2-methylbutanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the azido compound.

Industrial Production Methods

Industrial production of butanoic acid, 2-azido-2-methyl-, may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-azido-2-methyl-, can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.

    Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Various substituted butanoic acid derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: 2-amino-2-methylbutanoic acid.

Scientific Research Applications

Butanoic acid, 2-azido-2-methyl-, has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of polymers and other materials with specific properties.

    Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of butanoic acid, 2-azido-2-methyl-, depends on the specific reaction or application. For example, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Butanoic acid, 2-azido-2-methyl-, can be compared with other azido-substituted carboxylic acids, such as:

    Butanoic acid, 2-azido-: Similar structure but without the methyl group at the second carbon.

    Propanoic acid, 2-azido-2-methyl-: Similar structure but with one less carbon in the main chain.

    Pentanoic acid, 2-azido-2-methyl-: Similar structure but with one more carbon in the main chain.

The uniqueness of butanoic acid, 2-azido-2-methyl-, lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

279676-16-3

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-azido-2-methylbutanoic acid

InChI

InChI=1S/C5H9N3O2/c1-3-5(2,4(9)10)7-8-6/h3H2,1-2H3,(H,9,10)

InChI Key

AKDCVYOADCIFBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.